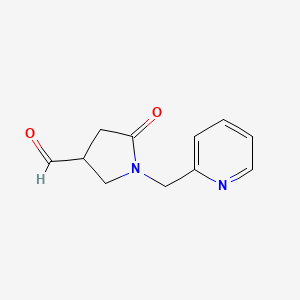
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound characterized by a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyrrolidine derivatives with pyridine-based reagents. One common method includes the condensation of pyrrolidine-3-carboxylic acid with pyridine-2-carbaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid.
Reduction: 5-Hydroxy-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Hydroxy-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-8-9-5-11(15)13(6-9)7-10-3-1-2-4-12-10/h1-4,8-9H,5-7H2 |
InChI Key |
PZXQEFKHDQGBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















